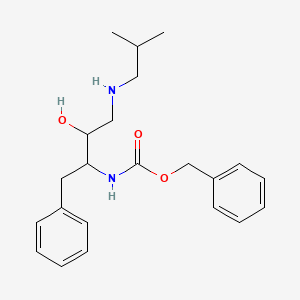
Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. The final step often includes deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like molecular oxygen or air, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield aldehydes or ketones, while reduction of carbonyl groups can produce secondary or tertiary alcohols.
Scientific Research Applications
Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to desired biological outcomes. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate
- Benzyl((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate
Uniqueness
Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate, also known by its CAS number 143224-62-8, is a compound of significant interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
The molecular formula of this compound is C19H32N2O3 with a molecular weight of 336.48 g/mol. The compound is characterized by a solid state at room temperature and has a melting point range of 109°C to 113°C. It is soluble in organic solvents and exhibits stability under inert conditions.
This compound has been studied for its activity as a potential inhibitor of various biological targets. Notably, it has been suggested to interact with non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of HIV. The compound's structure allows it to fit into the active site of reverse transcriptase, potentially blocking viral replication pathways .
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. A study highlighted the potential of certain derivatives in inhibiting HIV reverse transcriptase, showcasing the importance of structural features in enhancing activity .
Histone Deacetylase (HDAC) Inhibition
Another area of interest is the compound's role as a histone deacetylase (HDAC) inhibitor. HDACs are involved in the regulation of gene expression and cellular function. In vitro studies demonstrated that related compounds showed significant growth inhibition in cancer cell lines through HDAC inhibition, suggesting that this compound may also possess similar properties .
In Vitro Studies
- Antiviral Efficacy : A comparative study involving various NNRTIs indicated that certain structural analogs of this compound showed enhanced binding affinity to reverse transcriptase compared to standard drugs like Nevirapine .
- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines revealed that compounds with similar structural motifs exhibited significant cytotoxicity, attributed to their HDAC inhibitory activity. The results indicated a dose-dependent response correlating with increased compound concentration .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C22H30N2O3 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
benzyl N-[3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C22H30N2O3/c1-17(2)14-23-15-21(25)20(13-18-9-5-3-6-10-18)24-22(26)27-16-19-11-7-4-8-12-19/h3-12,17,20-21,23,25H,13-16H2,1-2H3,(H,24,26) |
InChI Key |
QHRJDIHLVUNQCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC(C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















